Diethyl (3,5-Dichlorophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two ethyl groups and a 3,5-dichlorophenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,5-Dichlorophenyl)phosphonate typically involves the reaction of 3,5-dichlorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phosphite group. The reaction is typically conducted under reflux conditions in an organic solvent like toluene or tetrahydrofuran (THF) to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3,5-Dichlorophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various alkyl or aryl phosphonates.
Scientific Research Applications
Diethyl (3,5-Dichlorophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl (3,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (2,4-dichlorophenyl)phosphonate
- Diethyl (3-chlorophenyl)phosphonate
Uniqueness
Diethyl (3,5-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13Cl2O3P |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1,3-dichloro-5-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
LIFQKKZDJDNDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.